molecular formula C20H17FN4S B2874525 (E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477288-09-8

(E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2874525
CAS No.: 477288-09-8
M. Wt: 364.44
InChI Key: GFDDVJVMHCVZEQ-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic thiazole derivative intended for research applications. Compounds within this chemical class have garnered significant interest in medicinal chemistry for their diverse biological activities . The molecular structure incorporates a 4-fluorophenyl moiety and a 2,4,6-trimethylphenyl (mesityl) hydrazonoyl group, which may influence its physicochemical properties and biomolecular interactions . Researchers are exploring such hydrazinylthiazole compounds as core scaffolds in the development of novel therapeutic agents. Studies on analogous structures have demonstrated potent anticancer efficacy against various human carcinoma cell lines, with some derivatives exhibiting superior activity to standard chemotherapeutic agents like cisplatin . The mechanism of action for related compounds has been linked to the induction of caspase-dependent apoptosis, leading to significant growth inhibition and cytotoxicity in cancer cells . Furthermore, structurally similar fluorinated thiazoles have shown notable inhibitory potential against enzymes like alpha-amylase, suggesting applicability in metabolic disorder research . The presence of the fluorine atom is a common strategy in lead optimization, as it can fine-tune properties like metabolic stability, membrane permeability, and binding affinity . This product is offered to the scientific community to facilitate ongoing drug discovery and biochemical investigation. Intended Use & Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for administration to humans or animals.

Properties

IUPAC Name

(2E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4S/c1-12-8-13(2)19(14(3)9-12)25-24-17(10-22)20-23-18(11-26-20)15-4-6-16(21)7-5-15/h4-9,11,25H,1-3H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDDVJVMHCVZEQ-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The general synthetic route includes the formation of the thiazole ring, followed by the introduction of the fluorophenyl and trimethylanilino groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its fluorophenyl group can be particularly useful in fluorescence-based assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Thiazole-Carbohydrazonoyl Cyanide Derivatives

Compound Name (CAS) Thiazole Substituent N-Substituent Molecular Formula Molecular Weight Key Features
Target Compound* 4-(4-Fluorophenyl) 2,4,6-Trimethylphenyl ~C₂₀H₁₇FN₄S ~364.4 Electron-donating methyl groups
477285-19-1 (E)-N-(3,5-Dichlorophenyl) 4-(4-Fluorophenyl) 3,5-Dichlorophenyl C₁₇H₉Cl₂FN₄S 391.25 Chloro substituents, high lipophilicity
477190-70-8 (E)-N-(2-Fluorophenyl) 4-(3-Nitrophenyl) 2-Fluorophenyl C₁₇H₁₀FN₅O₂S 367.36 Nitro group (electron-withdrawing)
477197-32-3 (E)-N-[3-(Trifluoromethyl)phenyl] 4-(4-Nitrophenyl) 3-(Trifluoromethyl)phenyl C₁₈H₁₀F₃N₅O₂S 417.36 Nitro + trifluoromethyl (strong EWG†)
477197-34-5 (E)-N-[3-(Trifluoromethyl)phenyl] 4-(4-Fluorophenyl) 3-(Trifluoromethyl)phenyl C₁₈H₁₀F₄N₄S 390.36 Fluorophenyl + trifluoromethyl

*Estimated molecular formula and weight based on structural analogs. †EWG = Electron-Withdrawing Group.

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4,6-trimethylphenyl group provides steric bulk and electron-donating effects, which may enhance stability and reduce electrophilicity compared to electron-withdrawing substituents like chloro (CAS 477285-19-1) or nitro (CAS 477190-70-8) .
  • Steric Hindrance :

    • The 2,4,6-trimethylphenyl group in the target compound introduces significant steric hindrance, likely affecting molecular packing and crystal lattice formation. Similar effects are observed in acetamide derivatives with trimethylphenyl substituents, where increased steric bulk alters bond angles and torsional strain .

Molecular Weight and Physicochemical Properties

  • The target compound’s estimated molecular weight (~364.4 g/mol) is lower than analogs with trifluoromethyl or nitro groups (390–417 g/mol), suggesting better solubility in non-polar solvents .
  • Higher molecular weight compounds (e.g., CAS 477197-32-3 at 417.36 g/mol) may face challenges in bioavailability due to reduced aqueous solubility .

Positional Effects of Substituents

  • In contrast, meta-substitution (e.g., 3-nitrophenyl in CAS 477190-70-8) disrupts symmetry, altering dipole moments and crystal packing .

Notes

Substituent Trade-offs : The trimethylphenyl group balances steric protection and electron donation, making the target compound less reactive but more stable than analogs with electron-withdrawing substituents.

Structural Insights : Evidence from acetamide derivatives () suggests that methyl substitution minimally disrupts bond distances compared to chloro or nitro groups, which may extrapolate to the thiazole core’s stability .

Synthetic Considerations : Nitro and trifluoromethyl groups complicate synthesis due to their reactivity, whereas methyl groups are synthetically accessible and stable under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.